

Chemical structure and molecular weight of 2',7'-Difluorofluorescein

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Compound of Interest

Compound Name: 2',7'-Difluorofluorescein

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An In-depth Technical Guide to 2',7'-Difluorofluorescein

Introduction

2',7'-Difluorofluorescein, commonly known as Oregon Green™ 488, is a fluorescent dye belonging to the xanthene class.^{[1][2]} It is a derivative of fluorescein with fluorine substituents at the 2' and 7' positions of the xanthene core.^[2] This modification results in a fluorophore with enhanced photostability and a lower pKa compared to its parent compound, fluorescein, making it a valuable tool for fluorescent labeling and pH sensing in biological research.^{[3][4]} Its utility extends to the synthesis of more complex probes for detecting reactive oxygen and nitrogen species. This guide provides a comprehensive overview of its chemical structure, molecular properties, and relevant experimental protocols for its synthesis and application.

Chemical Structure and Properties

The chemical structure of **2',7'-Difluorofluorescein** is characterized by a xanthene core with two fluorine atoms, which influence its spectral properties.

Chemical Structure:

Chemical Structure of 2',7'-Difluorofluorescein

Figure 1. Chemical structure of 2',7'-Difluorofluorescein.

Quantitative Data Summary

The key chemical and physical properties of **2',7'-Difluorofluorescein** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₀ F ₂ O ₅	[1][2][5]
Molecular Weight	368.28 g/mol	[5][6]
CAS Number	195136-58-4	[1][5]
Appearance	Orange to red solid powder	[4][7]
Solubility	Soluble in DMSO and chloroform; insoluble in water	[4][6]
Excitation Maximum (λ _{ex})	490 nm (in pH 9.0 buffer)	[4]
pKa	4.7 - 4.8 (at 22°C)	[4]
IUPAC Name	2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid	[2]

Experimental Protocols

Synthesis of 2',7'-Difluorofluorescein

The synthesis of **2',7'-Difluorofluorescein** is typically achieved through the acid-catalyzed condensation of a fluorinated resorcinol derivative with phthalic anhydride.^[8] A general and detailed protocol is provided below.

Materials and Reagents:

- 2,4-Difluororesorcinol
- Phthalic anhydride
- Methanesulfonic acid
- Ice-cold water

- Dichloromethane
- Methanol
- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Nitrogen inlet
- Büchner funnel and filter paper
- Rotary evaporator
- Vacuum oven

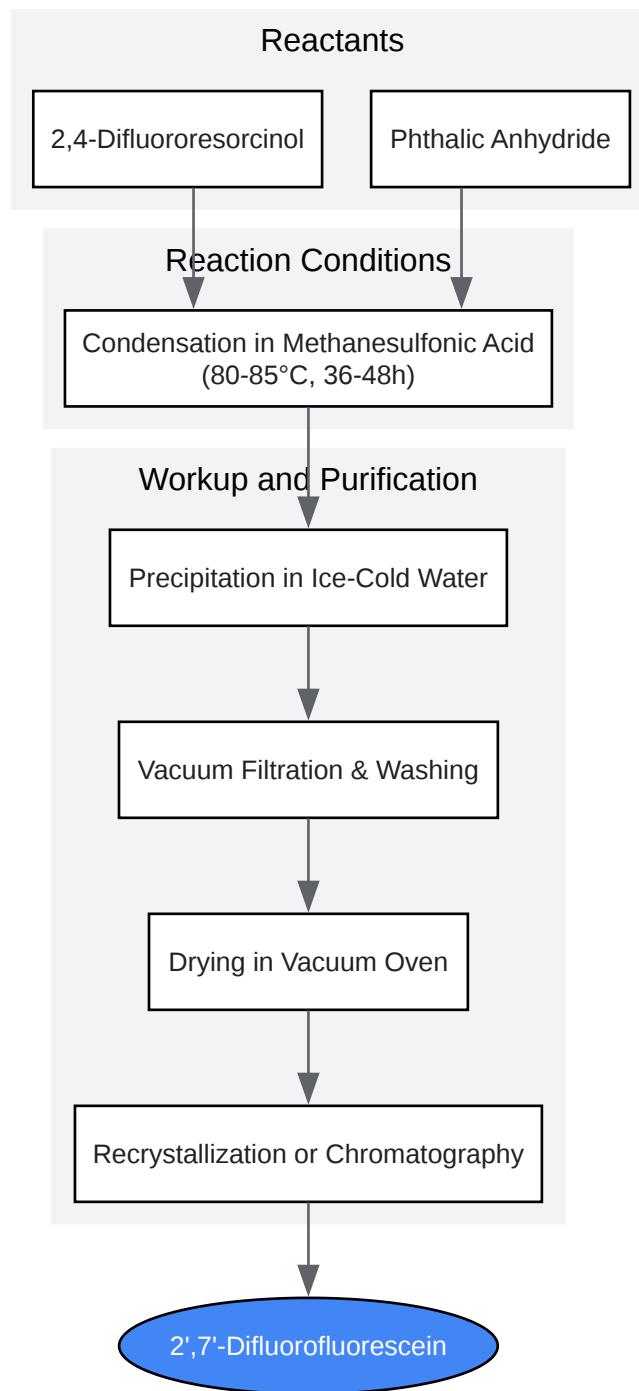
Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluororesorcinol (2.0 mmol, 292 mg) and phthalic anhydride (1.0 mmol, 148 mg).[9]
- Under a gentle stream of nitrogen, carefully add methanesulfonic acid (2 mL) to the reaction mixture. The acid serves as both the solvent and the catalyst.[9]
- Heat the reaction mixture to 80-85°C with constant stirring and maintain this temperature for 36-48 hours under a nitrogen atmosphere.[8][9]
- The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent.[9]
- After the reaction is complete, allow the mixture to cool to room temperature.[9]
- Slowly and carefully pour the cooled reaction mixture into a beaker containing 14 mL of ice-cold water while stirring vigorously to precipitate the product.[9]

- Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any residual acid.[9]
- Dry the crude product in a vacuum oven at 60°C to a constant weight.[9]
- For further purification, the crude product can be recrystallized from a suitable solvent system, such as methanol/water, or purified by silica gel column chromatography using a dichloromethane/methanol gradient.[9]

Experimental Workflow Diagram:

Synthesis Workflow of 2',7'-Difluorofluorescein

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Caption: Synthesis workflow for **2',7'-Difluorofluorescein**.

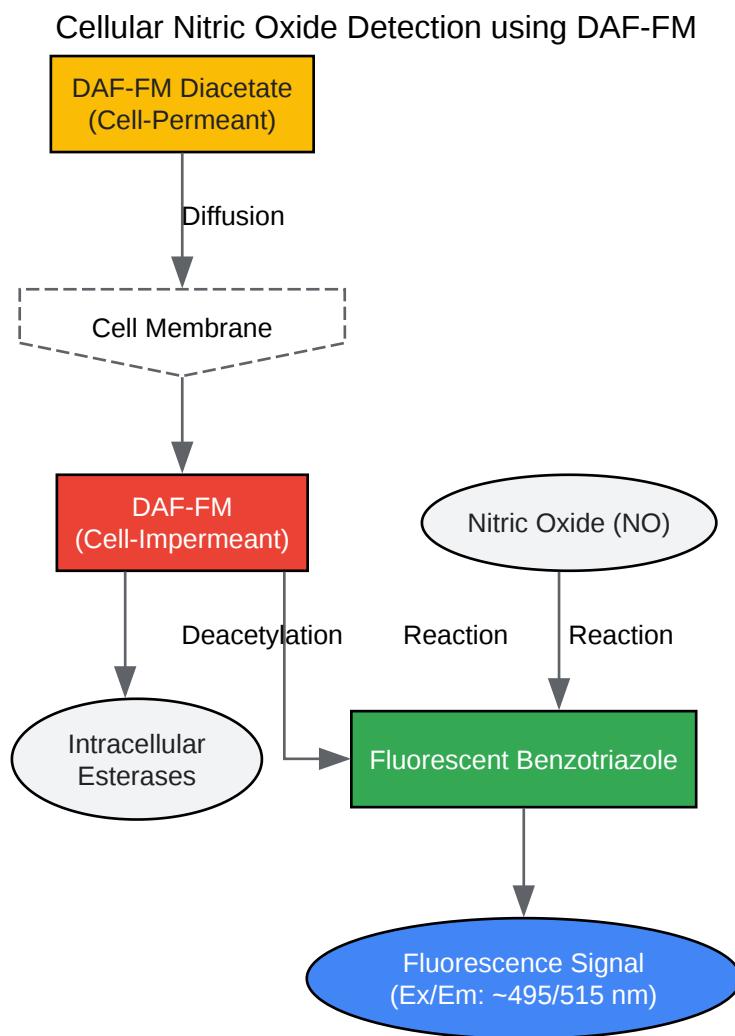
Application in Nitric Oxide Detection (as DAF-FM)

2',7'-Difluorofluorescein is a precursor to 4-amino-5-methylamino-**2',7'-difluorofluorescein** (DAF-FM), a highly sensitive probe for the detection of nitric oxide (NO).^{[10][11]} The diacetate form, DAF-FM diacetate, is cell-permeant. Inside cells, esterases cleave the acetate groups, trapping the DAF-FM. DAF-FM is essentially non-fluorescent until it reacts with NO to form a fluorescent benzotriazole derivative.^{[10][11]}

Generalized Protocol for Cellular NO Detection:

- Probe Preparation: Prepare a stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.
- Cell Loading: Dilute the stock solution to the final working concentration (typically 1-10 μ M) in a suitable buffer (e.g., serum-free medium or HBSS). Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.
- Washing: Remove the loading solution and wash the cells with the buffer to remove any excess probe.
- NO Stimulation: Treat the cells with the experimental stimulus to induce NO production.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths appropriate for the NO-adduct of DAF-FM (Ex/Em: ~495/515 nm).^[10]

Signaling Pathway Diagram:



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Caption: Pathway of NO detection using DAF-FM diacetate.

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